2-(4-Bromophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone is a chemical compound that is commonly known as BRL-15572. It is a selective antagonist of the dopamine D3 receptor and has been studied for its potential use in the treatment of drug addiction and other neurological disorders.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is involved in the reward pathway in the brain. By blocking the activation of this receptor, BRL-15572 is able to reduce the rewarding effects of drugs of abuse, making it a potential treatment option for addiction.
Biochemical and Physiological Effects:
BRL-15572 has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use as a treatment for drug addiction. It has also been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more targeted research. However, one limitation is that it may not be effective in all individuals, as genetic variability can impact the response to the drug.
Zukünftige Richtungen
There are several potential future directions for research involving BRL-15572. One area of interest is its potential use in combination with other drugs for the treatment of addiction. Additionally, further research is needed to fully understand the mechanism of action of BRL-15572 and its potential use in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of BRL-15572 involves several steps, including the reaction of 4-bromobenzaldehyde with piperidine, followed by the addition of 3-methylimidazole and ethyl 2-bromoacetate. The resulting intermediate is then subjected to a series of reactions, including hydrolysis and reduction, to yield the final product.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential use in the treatment of drug addiction, specifically for its ability to block the rewarding effects of drugs of abuse. It has also been investigated for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c1-20-12-19-11-16(20)14-6-8-21(9-7-14)17(22)10-13-2-4-15(18)5-3-13/h2-5,11-12,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUKBACZRXCWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.